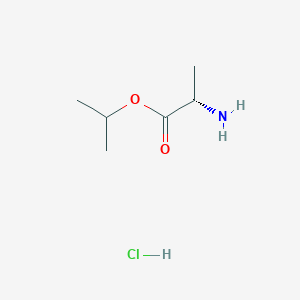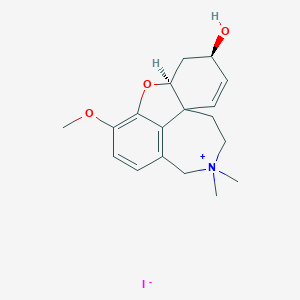
2,4,6-Triiodoresorcinol
Übersicht
Beschreibung
2,4,6-Triiodoresorcinol is an iodinated derivative of Resorcinol . It is a benzene derivative used as keratolytic and antiseborrheic . It is also used in veterinary medicine as a topical antipruritic and antiseptic .
Synthesis Analysis
The synthesis of 2,4,6-trinitroresorcinol, a similar compound, has been investigated . The preparation was done by the sulfonation-nitration method of resorcinol through three stages . The synthesis efficiency reached the highest value (82-83%) when the molar ratio of HNO3/resorcinol was 3.45/1, the temperature of the nitrate stage was 30-70 ºC, and the concentration of HNO3 solution was 72% .Molecular Structure Analysis
The molecular formula of 2,4,6-Triiodoresorcinol is C6H3I3O2 . Its molecular weight is 487.8 .Physical And Chemical Properties Analysis
2,4,6-Triiodoresorcinol has a density of 3.2±0.1 g/cm3, a boiling point of 267.3±40.0 °C at 760 mmHg, and a flash point of 115.5±27.3 °C . It also has a molar refractivity of 68.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
Riodoxol is recognized as an original domestic antimicrobial drug . It has been used in various studies and applications due to its antimicrobial properties .
Antiviral Agent
Riodoxol has been identified as a new antiviral chemotherapeutant . It has been used in the treatment of various viral infections due to its antiviral properties .
Affects Virus Multiplication and Maturation
Riodoxol has been found to affect the multiplication and maturation of viruses . This makes it a valuable compound in the study and treatment of viral diseases .
Pharmaceutical Research
Riodoxol has been extensively used in pharmaceutical research . Its unique properties make it a valuable compound in the development of new drugs and treatments .
Chemotherapy
Due to its antiviral properties, Riodoxol has potential applications in chemotherapy . It can be used in the treatment of diseases that are caused by viruses .
Drug Chemistry
Riodoxol is a significant compound in the field of drug chemistry . It is used in the synthesis of various drugs and in the study of their properties .
Safety And Hazards
Zukünftige Richtungen
A study has been conducted on the isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol . The study found that these compounds crystallized as orthorhombic and monoclinic polymorphs mediated via inter-halogen I⋯I interactions . This research could potentially open up new avenues for the study of 2,4,6-Triiodoresorcinol and its applications.
Eigenschaften
IUPAC Name |
2,4,6-triiodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZYVWWXHCHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173023 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triiodoresorcinol | |
CAS RN |
19403-92-0 | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19403-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019403920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Triiodoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIIODORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA62C2YQOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Riodoxol against Herpes Simplex Virus?
A: Riodoxol exhibits a two-pronged antiviral effect against Herpes Simplex Virus type 1 (HSV-1). Research suggests it interferes with the virus's DNA replication cycle, potentially hindering viral multiplication. Additionally, it disrupts the late maturation stage of the virus, particularly during its release from the nucleus. This disruption manifests as virions with incomplete nucleoid structures and prolonged retention within cytoplasmic vacuoles. [, ]
Q2: Does Riodoxol impact the synthesis of viral proteins and RNA in influenza viruses?
A: Unlike its effects on HSV-1, studies indicate that Riodoxol does not hinder the synthesis of viral RNA and proteins in influenza viruses. [, ] This suggests a degree of specificity in Riodoxol's antiviral activity.
Q3: What are the structural characteristics of Riodoxol?
A: Riodoxol (2,4,6-Triiodoresorcinol) is an organic compound with three iodine atoms substituted onto a resorcinol molecule. While specific spectroscopic data is not available in the provided research, its structural features have been investigated in the context of polymorphism. [, ]
Q4: What is known about the polymorphic behavior of Riodoxol?
A: Riodoxol exhibits polymorphism, existing in both orthorhombic (TIR-O) and monoclinic (TIR-M) forms. These polymorphs are stabilized by inter-halogen iodine-iodine interactions. Interestingly, these forms are isostructural with triiodophloroglucinol (TIG) polymorphs, indicating a structural relationship within this series of triiodobenzene derivatives. []
Q5: What is the historical context of Riodoxol research?
A: Riodoxol emerged as a novel antiviral chemotherapeutic agent. [, ] While its development as a treatment for herpetic keratitis, particularly using ointment formulations, has been explored [, ], further research and advancements are needed to fully elucidate its potential and address any limitations.
Q6: Are there analytical methods available for the detection and quantification of Riodoxol?
A: While not specifically focused on Riodoxol, research highlights a high-performance liquid chromatography (HPLC) method for analyzing 2,4,6-triiodoresorcinol (I3R) and other related compounds in the context of the color additive FD&C Red No. 3. This method demonstrates the applicability of HPLC for detecting and quantifying Riodoxol and its potential impurities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)




